REACTION_CXSMILES
|
[CH3:1][C:2]([C:7]1[CH:12]=[CH:11][N:10]=[CH:9][CH:8]=1)([CH3:6])[CH2:3][O:4][CH3:5]>C(O)(=O)C.[Pt](=O)=O>[CH3:6][C:2]([CH:7]1[CH2:8][CH2:9][NH:10][CH2:11][CH2:12]1)([CH3:1])[CH2:3][O:4][CH3:5]
|
Name
|
4-(1,1-dimethyl-2-methoxyethyl)pyridine
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
CC(COC)(C)C1=CC=NC=C1
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pt](=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pt](=O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
a final addition
|
Type
|
WAIT
|
Details
|
was made after a further 8 hours
|
Duration
|
8 h
|
Type
|
CUSTOM
|
Details
|
After a total of 41 hours the solution obtained
|
Duration
|
41 h
|
Type
|
FILTRATION
|
Details
|
after filtration of the catalyst
|
Type
|
CUSTOM
|
Details
|
was evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
further evaporated
|
Type
|
ADDITION
|
Details
|
after the addition of toluene
|
Type
|
CUSTOM
|
Details
|
to remove acetic acid
|
Type
|
DISSOLUTION
|
Details
|
The resultant yellow oil was dissolved in dichloromethane
|
Type
|
CUSTOM
|
Details
|
After saturation with sodium chloride, the organic phase was separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was re-extracted with five portions of dichloromethane
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic solution was dried over anhydrous magnesium sulphate
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Reaction Time |
41 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(COC)(C)C1CCNCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.7 g | |
YIELD: CALCULATEDPERCENTYIELD | 93.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |